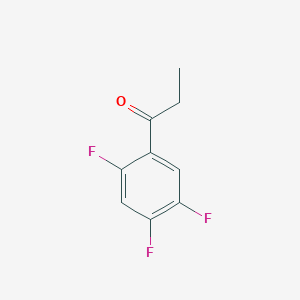

1-(2,4,5-Trifluorophenyl)propan-1-one

Description

1-(2,4,5-Trifluorophenyl)propan-1-one is an aromatic ketone with a propane chain terminating in a ketone group at the first carbon, substituted with three fluorine atoms at the 2-, 4-, and 5-positions of the phenyl ring. Its molecular formula is C₉H₇F₃O, and its molecular weight is 188.15 g/mol (calculated). This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of carbamate derivatives (e.g., formula IV in ) through condensation reactions catalyzed by specialized agents . The trifluorophenyl moiety enhances lipophilicity and metabolic stability, making it valuable in drug design.

Properties

IUPAC Name |

1-(2,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-2-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCKLYKWNGEYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380742 | |

| Record name | 1-(2,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220228-07-9 | |

| Record name | 1-(2,4,5-Trifluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220228-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trifluorophenyl)propan-1-one can be synthesized through several methods. One common route involves the Friedel-Crafts acylation of 2,4,5-trifluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trifluorophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-(2,4,5-Trifluorophenyl)propan-1-one has diverse applications in scientific research:

Chemistry

- Building Block for Synthesis: It serves as an essential intermediate in the synthesis of complex organic molecules and can participate in various organic reactions including oxidation, reduction, and substitution.

Biology

- Biological Activity: The compound is under investigation for its potential biological interactions. Studies suggest it may exhibit cytotoxic effects against cancer cell lines, indicating possible applications in oncology.

Medicine

- Pharmaceutical Intermediate: Research is ongoing to evaluate its efficacy as a pharmaceutical intermediate. Its structural analogs have shown promise in antimicrobial and anti-inflammatory activities.

Industry

- Production of Advanced Materials: It is utilized in the formulation of agrochemicals and specialty chemicals, highlighting its versatility in industrial applications.

Case Studies

Case Study 1: Anticancer Potential

- Objective: Evaluate the anticancer properties of synthesized derivatives of this compound.

- Methodology: MTT assay conducted on human breast cancer cell lines (MCF-7).

- Findings: Certain derivatives exhibited IC50 values lower than traditional chemotherapeutics like Tamoxifen, suggesting enhanced cytotoxicity.

Case Study 2: Structure-Activity Relationship (SAR)

- Investigations into the SAR indicate that the trifluoromethyl group contributes to increased metabolic stability and altered binding affinities to target proteins or enzymes. This modification enhances biological activity compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 1-(2,4,5-trifluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function.

Comparison with Similar Compounds

1-(2,4,5-Trifluorophenyl)ethan-1-one (2',4',5'-Trifluoroacetophenone)

- Molecular Formula : C₈H₅F₃O

- Molecular Weight : 174.12 g/mol

- Key Differences: Shorter carbon chain (ethanone vs. propan-1-one). Reduced steric hindrance and lower molecular weight.

- Impact on Properties :

- Higher volatility due to smaller size.

- Reduced lipophilicity compared to the propan-1-one derivative.

- Applications : Used as an analytical standard in chromatography (e.g., certified reference material in ) .

1-(2,4,5-Trimethoxyphenyl)propan-1-one

- Molecular Formula : C₁₂H₁₆O₄

- Molecular Weight : 224.25 g/mol ()

- Key Differences :

- Methoxy (-OCH₃) substituents instead of fluorine.

- Electron-donating groups vs. electron-withdrawing fluorine atoms.

- Impact on Properties :

- Increased solubility in polar solvents due to methoxy groups.

- Lower thermal stability compared to fluorinated analogs.

- Applications: Potential use in fragrance or natural product synthesis (e.g., isoacoramone derivatives) .

1-(2,4,5-Trifluorophenyl)propan-2-one

- Molecular Formula : C₉H₇F₃O

- Molecular Weight : 188.15 g/mol ()

- Key Differences :

- Ketone group at the second carbon (propan-2-one) instead of the first.

- Impact on Properties :

- Altered steric and electronic environments may affect reactivity in nucleophilic additions.

- Similar lipophilicity but distinct spatial orientation.

- Applications : Lab-scale chemical research (e.g., Fluorochem brand in ) .

1-(2,3,4-Trihydroxyphenyl)propan-1-one

- Molecular Formula : C₉H₁₀O₄

- Molecular Weight : 182.18 g/mol ()

- Key Differences :

- Hydroxyl (-OH) substituents instead of fluorine.

- Impact on Properties :

- High polarity and water solubility due to hydroxyl groups.

- Susceptibility to oxidation and hydrogen bonding.

- Applications: Potential antioxidant or polyphenol precursor in organic chemistry .

1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one (Nerone)

- Molecular Formula : C₁₃H₂₀O

- Molecular Weight : 192.30 g/mol ()

- Key Differences :

- Cyclohexenyl ring system vs. aromatic phenyl.

- Impact on Properties :

- Volatile and fragrant due to cyclic terpene structure.

- Applications: Commercial fragrance ingredient (e.g., neroli-like notes in perfumery) .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Ketone Position | Key Applications |

|---|---|---|---|---|---|

| 1-(2,4,5-Trifluorophenyl)propan-1-one | C₉H₇F₃O | 188.15 | 2,4,5-Trifluoro | 1 | Pharmaceutical intermediates |

| 1-(2,4,5-Trifluorophenyl)ethan-1-one | C₈H₅F₃O | 174.12 | 2,4,5-Trifluoro | 1 | Analytical standards |

| 1-(2,4,5-Trimethoxyphenyl)propan-1-one | C₁₂H₁₆O₄ | 224.25 | 2,4,5-Trimethoxy | 1 | Fragrance synthesis |

| 1-(2,4,5-Trifluorophenyl)propan-2-one | C₉H₇F₃O | 188.15 | 2,4,5-Trifluoro | 2 | Laboratory research |

| 1-(2,3,4-Trihydroxyphenyl)propan-1-one | C₉H₁₀O₄ | 182.18 | 2,3,4-Trihydroxy | 1 | Antioxidant research |

| Nerone | C₁₃H₂₀O | 192.30 | Cyclic terpene | 1 | Perfumery |

Biological Activity

1-(2,4,5-Trifluorophenyl)propan-1-one, an aryl alkyl ketone, has garnered attention due to its potential biological activities. This compound features a propanone structure with a trifluorinated phenyl group that may influence its reactivity and biological interactions. This article explores its biological activity, including cytotoxic effects, enzyme interactions, and potential pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8F3O

- IUPAC Name : this compound

The presence of three fluorine atoms on the phenyl ring suggests enhanced lipophilicity and potential alterations in the compound's interaction with biological targets compared to non-fluorinated analogs.

Cytotoxicity

Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related aryl alkyl ketones demonstrate promising anticancer properties. The cytotoxic effects were evaluated using the MTT assay against human breast cancer cell lines (MCF-7), revealing that certain derivatives exhibit higher cytotoxicity than established drugs like Tamoxifen .

Structure-Activity Relationship (SAR)

The fluorinated aromatic system enhances the biological activity of ketones by influencing their electronic properties and steric hindrance. The introduction of fluorine atoms typically increases metabolic stability and alters the binding affinity to target proteins or enzymes .

Case Studies

A study focusing on the synthesis and evaluation of β-aryl-β-mercapto ketones revealed that modifications in the aryl group significantly affect cytotoxicity profiles. While this compound has not been extensively studied alone, its structural analogs have demonstrated substantial anticancer activity .

Case Study Summary :

- Objective : Evaluate the anticancer potential of synthesized β-aryl ketones.

- Method : MTT assay on MCF-7 cells.

- Findings : Certain derivatives showed IC50 values lower than those of traditional chemotherapeutics.

Q & A

Q. What are the standard synthetic routes for 1-(2,4,5-trifluorophenyl)propan-1-one, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Friedel-Crafts acylation or condensation reactions. For example, analogous compounds like 1-(2,4-dihydroxyphenyl)propan-1-one are synthesized via acid-catalyzed condensation of substituted acetophenones with aldehydes . Key variables include catalyst choice (e.g., Lewis acids like AlCl₃), solvent polarity, and temperature. Evidence from patent literature highlights the use of tert-butoxycarbonyl-protected intermediates and catalysts such as formula (V) for related trifluorophenyl ketones, emphasizing the need for anhydrous conditions to prevent deprotection .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For trifluorophenyl derivatives, NMR resolves fluorine environments, while NMR identifies proton splitting patterns (e.g., coupling constants for aromatic protons). Mass spectrometry (MS) confirms molecular weight (188.146 g/mol) and fragmentation patterns . X-ray crystallography, as applied to structurally similar compounds like 1-(2-hydroxy-4,5-dimethoxyphenyl)propan-1-one, provides unambiguous confirmation of molecular geometry .

Q. What physicochemical properties of this compound are critical for reaction planning?

Key properties include:

- Density : 1.253 g/cm³

- Boiling point : 219.1°C at 760 mmHg

- LogP (lipophilicity) : Estimated via computational models due to the trifluoromethyl group’s electron-withdrawing effects. These parameters guide solvent selection (e.g., high-boiling solvents like DMF for reactions above 150°C) and purification strategies (e.g., column chromatography).

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

Mechanistic studies for similar ketones employ kinetic isotope effects (KIEs) and / labeling. For example, in the synthesis of trifluoromethylated analogs, isotopic tracing at the carbonyl carbon helps distinguish between nucleophilic acyl substitution and radical pathways . Computational tools (e.g., DFT calculations) model transition states, while in situ IR spectroscopy monitors intermediate formation .

Q. What strategies resolve contradictions in reported bioactivity data for trifluorophenyl ketones?

Discrepancies in pharmacological data (e.g., conflicting IC₅₀ values) may arise from assay conditions (e.g., buffer pH, cell lines) or impurities. A 2021 study on a structurally related analgesic derivative highlights rigorous purity validation (>98% by HPLC) and standardized assays (e.g., µ-opioid receptor binding under controlled pH and temperature) to ensure reproducibility . Meta-analyses of published data, adjusting for methodological variability, are also recommended.

Q. How does the electronic influence of fluorine substituents affect the reactivity of this compound in cross-coupling reactions?

Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, reducing electrophilic substitution rates. However, this enhances stability toward oxidation. In Suzuki-Miyaura couplings, the 2,4,5-trifluorophenyl group requires palladium catalysts with strong electron-donating ligands (e.g., SPhos) to facilitate transmetallation. Evidence from boronate ester syntheses (e.g., 1-[5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one) supports this approach .

Q. What computational models predict the metabolic pathways of this compound in pharmacokinetic studies?

Density Functional Theory (DFT) and molecular docking predict metabolic sites. For example, the trifluoromethyl group resists CYP450-mediated oxidation, while the ketone undergoes reduction to a secondary alcohol in vivo. ADMET predictors (e.g., SwissADME) use the compound’s LogP (≈2.5) and topological polar surface area (TPSA ≈20 Ų) to estimate blood-brain barrier penetration .

Methodological Notes

- Experimental Design : Prioritize controlled atmosphere (e.g., argon) for moisture-sensitive reactions involving trifluorophenyl intermediates .

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to distinguish overlapping signals in fluorinated aromatics .

- Safety : Fluorinated compounds may generate toxic HF under hydrolysis; use CaCO₃ traps in reflux setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.